3-Hydroxy-2-(2-nitrophenyl)prop-2-enal
Description
3-Hydroxy-2-(2-nitrophenyl)prop-2-enal is a nitro-substituted aromatic aldehyde with the molecular formula C₉H₇NO₄ (molecular weight: 193.16 g/mol). Its structure features a 2-nitrophenyl group attached to a propenal backbone, with a hydroxyl group at the β-carbon (position 3).
Properties
Molecular Formula |
C9H7NO4 |
|---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
3-hydroxy-2-(2-nitrophenyl)prop-2-enal |
InChI |
InChI=1S/C9H7NO4/c11-5-7(6-12)8-3-1-2-4-9(8)10(13)14/h1-6,11H |
InChI Key |
GEGQHUURGSTYQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=CO)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Nitrocinnamaldehyde (CAS 1466-88-2)
- Structure : Lacks the hydroxyl group at position 3 but retains the 2-nitrophenyl and α,β-unsaturated aldehyde groups.
- Molecular Formula: C₉H₇NO₃ (MW: 177.16 g/mol) .
- Key Differences: Reactivity: The absence of a hydroxyl group reduces hydrogen-bonding capacity and acidity compared to 3-hydroxy-2-(2-nitrophenyl)prop-2-enal. Isomerism: Exists as a mixture of cis and trans isomers (>98% trans) , while the hydroxyl group in the target compound may restrict isomerism.
Table 1: Physical and Chemical Properties Comparison
(2E)-3-(2-Hydroxyphenyl)prop-2-enal (CAS 3541-42-2)
- Structure : Shares the hydroxyl group at position 3 but replaces the nitro group with a simple phenyl ring.
- Molecular Formula : C₉H₈O₂ (MW: 148.16 g/mol) .
- Key Differences :
- Electron Effects : The nitro group in the target compound increases electrophilicity at the aldehyde carbon, enhancing reactivity in nucleophilic additions.
- Natural Occurrence : Found in herbs and spices as a cinnamaldehyde derivative , unlike the synthetic nitro analog.
- Applications : Used in flavor/fragrance industries; nitro derivatives are more relevant to pharmaceuticals or agrochemicals.
Nitrophenyl-Functionalized Oxazolidinones (e.g., NPAOZ, NPAMOZ)
- Structures: Include 3-((2-nitrophenyl)methylene-amino-2-oxazolidinone (NPAOZ) and 5-methylmorfolino-3-((2-nitrophenyl)methylene)-3-amino-2-oxazolidinone (NPAMOZ) .
- Molecular Formulas :
- NPAOZ: C₁₀H₉N₃O₄ (MW: 235.20 g/mol)
- NPAMOZ: C₁₃H₁₄N₄O₅ (MW: 306.28 g/mol)
- Key Differences: Functional Groups: Oxazolidinone rings and hydrazide moieties replace the aldehyde group, making these compounds more polar and suitable as analytical standards (e.g., for detecting nitrofuran antibiotics) . Stability: Oxazolidinones are less prone to oxidation than α,β-unsaturated aldehydes.
3-Hydroxy-2-phenoxyphenyl 2-methylprop-2-enoate (CAS 452324-93-5)
- Structure: Contains a hydroxy-phenoxy group and an ester-linked methylpropenoate.
- Molecular Formula : C₁₆H₁₄O₄ (MW: 270.28 g/mol) .
- Key Differences: Reactivity: The ester group undergoes hydrolysis or transesterification, contrasting with the aldehyde’s nucleophilic addition pathways. Applications: Likely used in polymer chemistry or as a monomer, unlike nitro-aldehydes’ roles in bioactive molecule synthesis.
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